Catalog No.
M. Wt
926.1 g/mol
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

CAS Number


Product Name



(21E,23E,25E,27E,31E,33E)-20-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6,8,11,12,16,18,36-octahydroxy-35,37,38-trimethyl-2,14-dioxo-1-oxacyclooctatriaconta-21,23,25,27,31,33-hexaene-17-carboxylic acid

Molecular Formula


Molecular Weight

926.1 g/mol



InChI Key





360 mg/L (at 24 °C)
Mg/ml at about 28 °C: methanol 11.2, ethanol 1.2, chloroform 0.48, carbon tetrachloride 1.23, benzene 0.28, toluene 0.285, acetone 0.390, ethyl acetate 0.75, ethylene glycol 8.75
Insol in ether
In water, 3.60X10+2 mg/L at 24 °C


Nystatin; Mycostatin. AI3-26526; Barstatin 100; Biofanal; Candex; Candex Lotion; Candio-hermal; Diastatin; Fungicidin; Herniocid; HSDB 3138; Korostatin; Moronal; Myconystatin; Mycostatin; Nilstat; Nistatin; Nistatina; NSC 150817; Nyamyc; Nyotran; Nysert; Nystan; Nystatin; Nystatine; Nystavescent; Nystex; Nystop; O-V Statin; Stamycin; Zydin E

Canonical SMILES


Isomeric SMILES



The exact mass of the compound Nystatin is 925.5035 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 360 mg/l (at 24 °c)mg/ml at about 28 °c: methanol 11.2, ethanol 1.2, chloroform 0.48, carbon tetrachloride 1.23, benzene 0.28, toluene 0.285, acetone 0.390, ethyl acetate 0.75, ethylene glycol 8.75insol in etherin water, 3.60x10+2 mg/l at 24 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides. It belongs to the ontological category of carboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Polyenes [PK06]. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Fungal Pathogenesis

Nystatin's mechanism of action involves binding to ergosterol, a sterol crucial for the integrity of fungal cell walls. This binding disrupts the cell membrane, leading to leakage of cellular contents and ultimately cell death []. By studying how Nystatin interacts with fungal cells, researchers gain valuable insights into fungal physiology and the mechanisms by which fungi cause disease. This knowledge is critical for developing new antifungal drugs with different targets.

Development of Selective Media

Nystatin's selective toxicity towards fungi makes it a key component in the development of culture media for isolating and identifying specific fungal pathogens. By incorporating Nystatin into media formulations, researchers can suppress the growth of bacteria and other unwanted microbes, allowing for the preferential growth of fungi. This selective approach is crucial for accurate diagnosis and characterization of fungal infections.

Investigating Drug Resistance

The emergence of fungal strains resistant to existing antifungal drugs, including Nystatin, is a growing concern. Researchers use Nystatin to study the mechanisms by which fungi develop resistance. By exposing fungi to sublethal concentrations of Nystatin and analyzing the resulting adaptations, scientists can identify potential targets for overcoming resistance and developing more effective antifungal therapies [].

Studying Fungal-Bacterial Interactions

Nystatin can be a useful tool in studying the complex interactions between fungi and bacteria. In some cases, fungi and bacteria can coexist or even form beneficial partnerships. Researchers can utilize Nystatin to selectively eliminate fungal components within a mixed culture, allowing for the isolation and study of the remaining bacterial population. This approach helps us understand how these microbial communities interact and influence human health [].


Potency: 4400 units/mg min. (or refer to the Certificate of Analysis)

Physical Description



Light yellow powder
Yellow to tan powde



Exact Mass



log Kow = 7.08 (est)


Odor suggestive of cereals


Solid powder

Melting Point

160 °C (decomposes)
Gradually decomp above 160 °C without melting by 250 °C


Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 7 companies with hazard statement code(s):;
H300 (50%): Fatal if swallowed [Danger Acute toxicity, oral];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H372 (50%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Nystatin is available in oral formulations for the treatment and/or prevention of oral candidiasis (a.k.a. thrush), intestinal candidiasis, and anal candidiasis.[L10686,L10728] It is indicated topically for the treatment of vulvovaginal candidiasis and other cutaneous candida infections.[L10728] A combination product containing nystatin alongside [neomycin], [gramicidin D], and [triamcinolone] (Viaderm K.C.®) is indicated in the treatment of corticosteroid-responsive dermatoses caused by bacterial or candidal infections and for pruritus ani/vulvae.[L10731] It is also available in combination with [metronidazole] for the treatment of mixed infections due to _Trichomonas vaginalis_ and _Candida albicans_.[L10776] Nystatin is also sometimes used off-label for the prevention of invasive candidiasis in low birth weight neonates,[A188565] though it is generally reserved as a second-line option after [fluconazole].
FDA Label

Livertox Summary

Nystatin is a topical and oral antifungal agent with activity against many species of yeast and candida albicans, which is used largely to treat skin and oropharyngeal candidiasis. Nystatin is not absorbed orally and has not been linked to drug induced liver injury.

Drug Classes

Antifungal Agents

Therapeutic Uses

Antibiotics, Antifungal; Antibiotics, Macrolide; Ionophores
MEDICATION (VET):Antifungal; growth promotant
MEDICATION (VET): /Used in treatment of/ intestinal mycosis due to Candida albicans in poultry; occasionally orally in cats and dogs in suspected Candida intestinal overgrowth following antibiotic therapy, and also topically ... as cream or ointment on skin lesions ...
Nystatin vaginal tablets are used as lozenges to treat oropharyngeal candidiasis since their slow dissolution rate provides prolonged oral contact. /NOT included in US product labeling/
Vaginal nystatin is indicated in the local treatment of vulvovaginal candidiasis caused by Candida albicans and other Candida species. /Included in US product labeling/
Topical nystatin is used in the treatment of tinea barbae and tinea capitis. /NOT included in US product labeling/
Topical nystatin is indicated in the treatment of cutaneous and mucocutaneous mycotic infections caused by Candida (Monilia) albicans and other Candida species. /Included in US product labeling/
Nystatin oral suspension, lozenges (pastilles), and nystatin for oral suspension are used in the prophylaxis of oropharyngeal candidiasis. /NOT included in US product labeling/
Nystatin lozenges (pastilles), nystatin oral suspension, and nystatin for oral suspension are indicated in the local treatment of fungal infections of the oral cavity caused by Candida albicans and other Candida species. /Included in US product labeling/


Nystatin is an antifungal that is both fungistatic and fungicidal in vitro against a wide variety of yeasts and yeast-like fungi. It exerts its antifungal effects via disruption of the fungal cell membrane. Resistance to nystatin is minimal in _Candida albicans_, but tends to develop in other species of _Candida_.[L10686] Nystatin carries no significant activity against bacteria, protozoa, or viruses. It carries significant systemic toxicity and is currently unavailable in a formula appropriate for systemic use - its efficacy is currently restricted, therefore, to topical, oral, and gastrointestinal infections.[A188562]

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

A - Alimentary tract and metabolism
A07 - Antidiarrheals, intestinal antiinflammatory/antiinfective agents
A07A - Intestinal antiinfectives
A07AA - Antibiotics
A07AA02 - Nystatin
D - Dermatologicals
D01 - Antifungals for dermatological use
D01A - Antifungals for topical use
D01AA - Antibiotics
D01AA01 - Nystatin
G - Genito urinary system and sex hormones
G01 - Gynecological antiinfectives and antiseptics
G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids
G01AA - Antibiotics
G01AA01 - Nystatin

Mechanism of Action

Nystatin is a channel-forming ionophore, meaning it exerts its therapeutic effect via formation of a membrane-spanning pore in the fungal plasma membrane.[A188592] The formation of this pore results in a change in membrane permeability that allows for leakage of intracellular contents and the subsequent disruption of electrochemical gradients necessary for proper cell function.[L10686,A188562] Selectivity for fungal cells over mammalian cells is due to nystatin’s greater binding affinity for ergosterol, a key sterol found in fungal cell walls, as opposed to its mammalian counterpart, cholesterol.[A16808]
Nystatin exerts its antifungal activity by binding to sterols in the fungal cell membrane. The drug is not active against organisms (e.g., bacteria) that do not contain sterols in their cell membrane. As a result of this binding, the membrane is no longer able to function as a selective barrier, and potassium and other cellular constituents are lost.
... /Antimicrobial/ agents that act directly on the cell membrane of the microorganism, affecting permeability and leading to leakage of intracellular compounds; these include ... the polyene antifungal agents nystatin ... which bind to cell-wall sterols ...

Vapor Pressure

8.7X10-7 mm Hg at 25 °C (est)


Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS




Drug Warnings

Since it is not known whether nystatin is distributed into human milk, the drug should be used with caution in nursing women.
Adverse effects occur infrequently with oral nystatin therapy. Mild and transitory nausea, vomiting, GI distress, and diarrhea have occurred; high oral doses (e.g., greater than 5 million units daily) are most likely to produce these adverse GI effects. Hypersensitivity reactions have been reported very rarely.
Patients should be instructed to contact their physician if symptoms of irritation or sensitization occur during nystatin therapy. Patients should be warned against interrupting or discontinuing vaginal nystatin therapy during a prescribed regimen, even during menstruation or if symptomatic relief occurs after only a few days of therapy, unless otherwise instructed by their physician. Patients should be advised that adjunctive measures such as therapeutic douches are not necessary and may be inadvisable during vaginal nystatin therapy; however, cleansing douches may be used in nonpregnant women, if desired, for aesthetic effect.
Adverse reactions to topically applied nystatin are very infrequent, even during prolonged use. Irritation has occurred rarely. Hypersensitivity reactions to nystatin have been reported only rarely; however, preservatives (eg, ethylenediamine, parabens, thimerosal) in some of the formulations are associated with a high incidence of contact dermatitis. An acneiform eruption has occurred rarely following topical application of nystatin and triamcinolone acetonide.
For more Drug Warnings (Complete) data for NYSTATIN (9 total), please visit the HSDB record page.

Use Classification

Polyketides [PK] -> Polyenes [PK06]

Methods of Manufacturing

Vandeputte, US patent 2,832,719 (1958 to Olin Mathieson); Renella, US patent 3,517,100 (1970 to American Cyanamid)
Polyene antifungal antibiotic complex containing 3 biologically active compounds, A1,A2,A3. Produced by Streptomyces noursei, S. aureus and other Streptomyces spp.

General Manufacturing Information

Nystatin is now known to be a mixture but composition has not been completely elucidated. Nystatin A [34786-70-4] C47-H75-N-O17 is closely related to Amphotericin B. Each is a macrocyclic lactone containing a ketal ring, an all-trans polyene system, and a mycosamine (3-amino-3-deoxyrhamnose) moiety.
/Used/ mostly as antifungal feed additive in control or treatment of crop ... US feed additive regulations use 2,800 units/mg. ... US regulations established zero tolerance for its residue in or on uncooked tissues or by-products (including eggs) of treated animals or poultry if used for human consumption.
Used as food additive permitted in feed and drinking water of animals and ... also permitted in food for human consumption.
Nystatin was found in the mycelium of Streptomyces noursei in 1950 and produced on an industrial scale by Squibb & Sons Co. in 1954. This antibiotic was used orally and topically as the first clinically applied polyene macrolide with antifungal properties.

Analytic Laboratory Methods

UV spectrophotometric procedure for determination of nystatin during stability studies is briefly described.
A flow microcalorimetric procedure has been developed for bioassay of nystatin. It is assayed by monitoring its effect on respiring culture of saccharomyces cerevisiae.
It is concluded that the newer methods of assay are as reproducible & reliable as agar diffusion & turbidimetric methods & that they are generally more sensitive.
Method: AOAC 974.48; Procedure: microbiological method; Analyte: nystatin; Matrix: feeds; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for NYSTATIN (12 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: nystatin; matrix: cerebral spinal fluid; procedure: high-performance liquid chromatography with ultraviolet detection at 410 nm

Storage Conditions

Nystatin oral suspension and tablets should be stored in tight, light-resistant containers at room temperature (eg, 15-30 °C); exposure of the tablets to temperatures exceeding 40 °C and freezing of the oral suspension should be avoided. Nystatin powder should be stored in tight, light-resistant containers and refrigerated at 2-8 °C.
Most nystatin preparations for topical application to the skin should be stored at 15-30 °C and protected from freezing. Mycostatin® vaginal tablets should be stored at 2-15 °C. Nystatin lozenges for oral topical administration should be stored in tight, light-resistant containers and refrigerated at 2-8 °C.

Stability Shelf Life

Solutions and aqueous suspensions begin to lose activity soon after preparation. Aqueous suspensions are stable for 10 minutes on heating to 100 °C at pH 7; also stable in moderately alkaline media, but labile at pH 9 and pH 2. Heat, light, and oxygen accelerate decomposition.
Affected by air and moisture
The substance is amphoteric, but aqueous and alkaline solutions are unstable. Nystatin shows optimum stability in phosphate - citrate buffers at pH 5.7. If kept refrigerated, the pure substance can be stored for several months without loss of activity.
Nystatin deteriorates on exposure to heat, light, moisture, or air.


Modify: 2023-08-15
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2: Blyth CC, Barzi F, Hale K, Isaacs D. Chemoprophylaxis of neonatal fungal infections in very low birthweight infants: efficacy and safety of fluconazole and nystatin. J Paediatr Child Health. 2012 Sep;48(9):846-51. doi: 10.1111/j.1440-1754.2012.02543.x. Review. PubMed PMID: 22970680.
3: Isaacs D. Fungal prophylaxis in very low birth weight neonates: nystatin, fluconazole or nothing? Curr Opin Infect Dis. 2008 Jun;21(3):246-50. doi: 10.1097/QCO.0b013e3282f8adab. Review. PubMed PMID: 18448968.
4: Lye WC. Nystatin prophylaxis for fungal peritonitis: to be or not to be? Perit Dial Int. 2007 Sep-Oct;27(5):511-3. Review. PubMed PMID: 17704437.
5: Fjaervik E, Zotchev SB. Biosynthesis of the polyene macrolide antibiotic nystatin in Streptomyces noursei. Appl Microbiol Biotechnol. 2005 Jun;67(4):436-43. Epub 2005 Feb 8. Review. PubMed PMID: 15700127.
6: Gøtzsche PC, Johansen HK. Nystatin prophylaxis and treatment in severely immunodepressed patients. Cochrane Database Syst Rev. 2002;(4):CD002033. Review. Update in: Cochrane Database Syst Rev. 2014;9:CD002033. PubMed PMID: 12519566.
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10: Alvarez Alvarez ME, Sánchez-Sousa A, Baquero F. A reevaluation of nystatin in prophylaxis and treatment of oropharyngeal candidiasis. Rev Esp Quimioter. 1998 Dec;11(4):295-315. Review. PubMed PMID: 9990144.
11: Rosenberger A, Tebbe B, Treudler R, Orfanos CE. [Acute generalized exanthematous pustulosis, induced by nystatin]. Hautarzt. 1998 Jun;49(6):492-5. Review. German. PubMed PMID: 9675578.
12: Schäfer-Korting M, Blechschmidt J, Korting HC. Clinical use of oral nystatin in the prevention of systemic candidosis in patients at particular risk. Mycoses. 1996 Sep-Oct;39(9-10):329-39. Review. PubMed PMID: 9009654.
13: Taylor TL. Nystatin prophylaxis in immunocompromised children. Ann Pharmacother. 1996 May;30(5):534-5. Review. PubMed PMID: 8740337.
14: Palková Z, Vondrejs V. Nystatin-rhodamine B assay for estimating activity of killer toxin from Kluyveromyces lactis. Methods Mol Biol. 1996;53:325-9. Review. PubMed PMID: 8924993.
15: Akaike N, Harata N. Nystatin perforated patch recording and its applications to analyses of intracellular mechanisms. Jpn J Physiol. 1994;44(5):433-73. Review. PubMed PMID: 7534361.
16: Finkelstein A, Holz R. Aqueous pores created in thin lipid membranes by the polyene antibiotics nystatin and amphotericin B. Membranes. 1973;2:377-408. Review. PubMed PMID: 4585230.
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18: Gemeinhardt H. [What is nystatin?]. Z Arztl Fortbild (Jena). 1966 Apr 15;60(8):503-6. Review. German. PubMed PMID: 4862458.

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